Cas no 852376-81-9 (6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)

6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine 化学的及び物理的性質
名前と識別子
-
- 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine
- 6-[(2-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- SR-01000907832-1
- AB00672094-01
- F0676-0690
- SR-01000907832
- 852376-81-9
- AKOS024595460
- 6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-((2-fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
-
- インチ: 1S/C19H15FN4OS/c1-25-15-8-6-13(7-9-15)19-22-21-17-10-11-18(23-24(17)19)26-12-14-4-2-3-5-16(14)20/h2-11H,12H2,1H3
- InChIKey: PKFZXFYRYZSIHE-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1F)C1C=CC2=NN=C(C3C=CC(=CC=3)OC)N2N=1
計算された属性
- 精确分子量: 366.09506045g/mol
- 同位素质量: 366.09506045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 451
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 77.6Ų
6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0690-20μmol |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-30mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-40mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-1mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-75mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-4mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-5μmol |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-2mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-5mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0690-10mg |
6-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
852376-81-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazineに関する追加情報
Comprehensive Overview of 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 852376-81-9)
The compound 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 852376-81-9) is a highly specialized heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine family, a class of nitrogen-rich heterocycles known for their diverse biological activities. The presence of a 2-fluorophenyl and a 4-methoxyphenyl moiety in its structure further enhances its potential as a pharmacophore, making it a subject of interest for drug discovery and development.
One of the key features of 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine is its unique structural configuration, which combines a triazole ring fused with a pyridazine core. This fusion creates a rigid and planar structure that is conducive to interactions with biological targets, such as enzymes and receptors. The fluorophenyl and methoxyphenyl substituents contribute to the compound's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profiles. Researchers have explored its potential in modulating various biological pathways, particularly those involved in inflammation and oxidative stress.
In recent years, the demand for novel heterocyclic compounds like 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine has surged, driven by the growing need for innovative therapeutic agents. The compound's CAS No. 852376-81-9 is frequently searched in academic and industrial databases, reflecting its relevance in current research. Its potential applications span across multiple therapeutic areas, including oncology, neurology, and infectious diseases. The 1,2,4-triazolo[4,3-b]pyridazine scaffold, in particular, has been investigated for its ability to inhibit key enzymes involved in disease progression, making it a promising candidate for further study.
The synthesis of 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine involves multi-step organic reactions, often starting with the condensation of hydrazine derivatives with appropriate carbonyl compounds. The introduction of the 2-fluorophenyl and 4-methoxyphenyl groups is typically achieved through nucleophilic substitution or cross-coupling reactions, ensuring high regioselectivity and yield. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are employed to confirm the compound's purity and structural integrity. These synthetic and analytical protocols are critical for ensuring the reproducibility and scalability of the compound for research and potential commercial use.
From a market perspective, 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine is part of a broader trend toward the development of targeted small-molecule therapeutics. The pharmaceutical industry is increasingly focusing on compounds with well-defined mechanisms of action, and this molecule fits into that paradigm. Its CAS No. 852376-81-9 is often referenced in patent applications and scientific publications, highlighting its commercial and academic value. As the demand for personalized medicine grows, the role of such specialized compounds in drug development is expected to expand significantly.
In conclusion, 6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazine (CAS No. 852376-81-9) represents a fascinating example of modern heterocyclic chemistry with substantial potential in medicinal applications. Its unique structure, combined with its biological activity, makes it a valuable subject for ongoing research. As scientific and industrial interest in this compound continues to grow, it is likely to play an increasingly important role in the development of next-generation therapeutics. Researchers and stakeholders are encouraged to explore its properties and applications further, leveraging its 1,2,4-triazolo[4,3-b]pyridazine core for innovative solutions in healthcare and beyond.
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